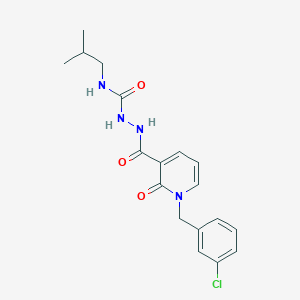
2-Bromo-5-(difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxazole family and has been found to exhibit unique properties that make it useful in a variety of research fields.
Applications De Recherche Scientifique
2-Bromo-5-(difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole has been found to have several potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for detecting and imaging biological molecules. This compound has been found to exhibit high selectivity and sensitivity for certain biomolecules, making it a valuable tool for studying biological processes.
Mécanisme D'action
The exact mechanism of action of 2-Bromo-5-(difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole is not fully understood. However, it is believed that this compound works by binding to specific biomolecules and inducing a fluorescence response. This fluorescence response can then be used to detect and image these biomolecules.
Biochemical and Physiological Effects:
2-Bromo-5-(difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole has been found to have minimal biochemical and physiological effects. This compound is relatively non-toxic and does not appear to have any significant effects on cellular function or metabolism. However, further research is needed to fully understand the potential effects of this compound on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Bromo-5-(difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole in lab experiments is its high selectivity and sensitivity for certain biomolecules. This makes it a valuable tool for studying biological processes and detecting specific biomolecules. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 2-Bromo-5-(difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole. One area of research involves the development of new synthesis methods that are more efficient and cost-effective. Another area of research involves the use of this compound as a tool for studying protein-protein interactions and other biomolecular interactions. Additionally, there is potential for this compound to be used in medical imaging and diagnostics. Further research is needed to fully explore the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-Bromo-5-(difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole is a complex process that involves several steps. The first step involves the reaction of 2-bromo-4,5-difluorobenzaldehyde with trifluoromethylacetylene in the presence of a base catalyst. This reaction leads to the formation of an intermediate compound, which is then reacted with a nitroalkene to form the final product.
Propriétés
IUPAC Name |
2-bromo-5-(difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF5NO/c6-4-12-2(5(9,10)11)1(13-4)3(7)8/h3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICATLXPEZRZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(O1)Br)C(F)(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2927100.png)

![methyl 2-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2927102.png)
![2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2927104.png)

![3,3-Dimethyl-4-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2927106.png)


![4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2927109.png)



![3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2927115.png)
